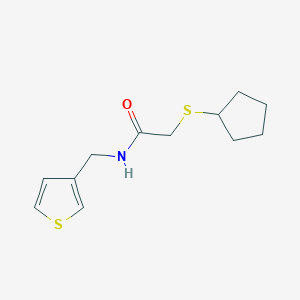

2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

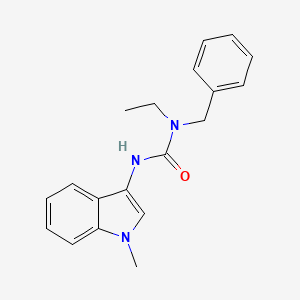

Description

The compound 2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide is a heterocyclic amide derivative that is presumed to contain a thiophene moiety and a cyclopentyl group linked through a thioether bond to an acetamide structure. While the specific compound is not directly mentioned in the provided papers, similar compounds with thiophene and acetamide groups have been synthesized and studied for their potential biological activities, including antitumor, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of aminothiophene derivatives with various acylating agents. For instance, 2-aminothiophene-3-carbonitrile was reacted with activated acetic acid derivatives to obtain different heterocyclic amide compounds . Another related synthesis involved the acylation of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with trifluoroacetic anhydride . These methods often employ one-pot reactions under mild conditions, which are advantageous for yield and environmental considerations.

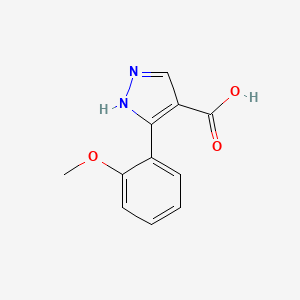

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography . For example, the crystal packing of one such compound was stabilized by hydrogen bonds, and its structure was further analyzed using Hirshfeld surface analysis . The conformation of the cyclohexene ring and the planarity of the thiophene ring were also determined in another related compound .

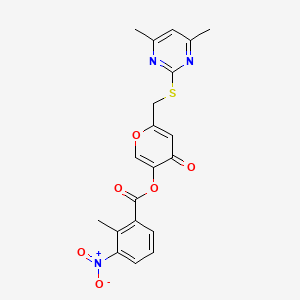

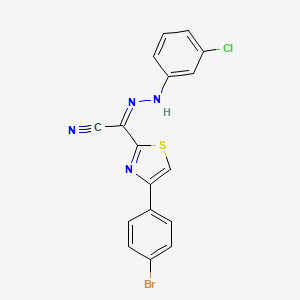

Chemical Reactions Analysis

The chemical reactivity of these compounds can be complex, involving various pathways such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . The presence of the cyanoacetamido moiety in the key precursor allows for regioselective attack and cyclization with different chemical reagents, leading to a diversity of synthesized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups such as cyano, amide, and thiophene rings contributes to their potential biological activities. For instance, some compounds have shown high inhibitory effects on human cancer cell lines , while others have demonstrated significant antioxidant and antimicrobial properties . The crystal structures often reveal important intermolecular interactions that can affect the compound's stability and reactivity .

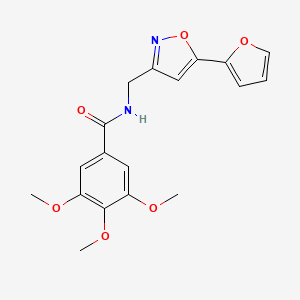

Scientific Research Applications

Optoelectronic Properties

Research has focused on the synthesis and characterization of monomers and conducting polymers containing thiazole and thiophene units due to their potential applications in optoelectronics. A study demonstrated the electrochemical polymerization of thiazole-containing monomers, leading to conducting polymers with promising optoelectronic properties, including satisfactory switching times and appropriate optical contrasts, suggesting potential applications in electronic and photonic devices (Camurlu & Guven, 2015).

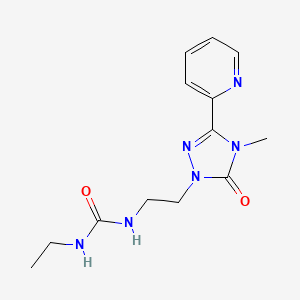

Antitumor Activities

Various heterocyclic compounds derived from thiophene-related structures have been synthesized and evaluated for their antitumor activities. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds from a cyanoacetamide precursor demonstrated high antiproliferative activity against several human cancer cell lines. This highlights the potential of thiophene-based compounds in developing novel anticancer therapies (Shams et al., 2010).

Structural and Antimicrobial Investigations

A novel heterocyclic amide derivative featuring thiophene units was synthesized and characterized, revealing significant antioxidant and antimicrobial properties. The compound's crystal structure was analyzed, and its interactions with DNA bases were studied, showcasing its potential in medicinal chemistry and drug design (Cakmak et al., 2022).

Novel Dyes and Textile Applications

Research into novel polyfunctionalized acyclic and heterocyclic dye precursors based on tetrahydrobenzo[b]thiophene systems has led to the development of new dyes with significant antimicrobial activities. These dyes, suitable for dyeing and textile finishing, exhibit promising properties for applications in the textile industry, demonstrating the versatility of thiophene-based compounds beyond pharmaceuticals (Shams et al., 2011).

properties

IUPAC Name |

2-cyclopentylsulfanyl-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS2/c14-12(9-16-11-3-1-2-4-11)13-7-10-5-6-15-8-10/h5-6,8,11H,1-4,7,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCOUVQSXLYOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)

![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)